molecular formula C11H19Cl2N3 B2785157 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2445791-80-8

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

Cat. No. B2785157
CAS RN: 2445791-80-8
M. Wt: 264.19
InChI Key: DMNDUPYBQNOPLT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine and imidazo[1,2-a]pyridine. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Imidazo[1,2-a]pyrimidines are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . This ring structure is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Antiviral Activity

Some derivatives of the compound have shown promising in vitro anticoronavirus activity . Subtle structural variations on the phenyl moiety can tune biological properties towards antiviral activity .

Antitumoral Activity

The compound’s derivatives have also demonstrated antitumoral activity . The antitumoral activity was found to be due to the inhibition of tubulin polymerization .

Inhibition of αvβ6 Integrin

One analog of the compound was found to have very high affinity for αvβ6 integrin in a radioligand binding assay . This suggests potential applications in targeting αvβ6 integrin, which plays a role in several pathological conditions including cancer and fibrosis .

High Solubility

The compound has very high solubility in saline at pH 7 . This property is beneficial for drug formulation and delivery .

Pharmacokinetic Properties

The compound has pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests potential applications in the development of inhaled medications .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like “3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride” could be of interest in future drug discovery efforts.

properties

IUPAC Name

3-pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-2-6-14-10(8-13-11(14)3-1)9-4-5-12-7-9;;/h8-9,12H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDUPYBQNOPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C3CCNC3)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

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